2-(Prop-2-yn-1-yl)hept-4-en-1-ol
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Overview
Description
2-(Prop-2-yn-1-yl)hept-4-en-1-ol is a chemical compound characterized by the presence of both an alkyne and an alkene functional group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Prop-2-yn-1-yl)hept-4-en-1-ol typically involves the reaction of hept-4-en-1-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-yn-1-yl)hept-4-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert the hydroxyl group into a tosylate, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Formation of hept-4-en-1-al or hept-4-enoic acid.
Reduction: Formation of 2-(prop-2-en-1-yl)hept-4-en-1-ol or 2-(propyl)hept-4-en-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Prop-2-yn-1-yl)hept-4-en-1-ol has several applications in scientific research:
Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways involving alkyne and alkene groups.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)hept-4-en-1-ol involves its reactivity towards various chemical reagents and biological molecules. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can undergo nucleophilic substitution. These reactions can lead to the formation of new chemical bonds and the modification of molecular structures, which are essential for its applications in synthesis and research .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-ol: A simpler compound with only an alkyne and hydroxyl group.
Hept-4-en-1-ol: Contains an alkene and hydroxyl group but lacks the alkyne functionality.
2-(Prop-2-en-1-yl)hept-4-en-1-ol: Similar structure but with an alkene instead of an alkyne group.
Uniqueness
2-(Prop-2-yn-1-yl)hept-4-en-1-ol is unique due to the presence of both alkyne and alkene groups, which provide a versatile platform for various chemical transformations. This dual functionality allows for a broader range of reactions and applications compared to compounds with only one type of unsaturation .
Properties
CAS No. |
656234-79-6 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-prop-2-ynylhept-4-en-1-ol |
InChI |
InChI=1S/C10H16O/c1-3-5-6-8-10(9-11)7-4-2/h2,5-6,10-11H,3,7-9H2,1H3 |
InChI Key |
NPOHYKKGJAHYNH-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC(CC#C)CO |
Origin of Product |
United States |
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